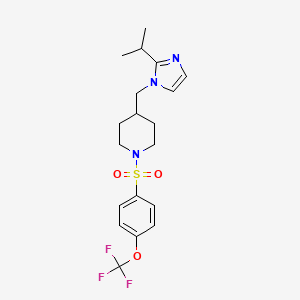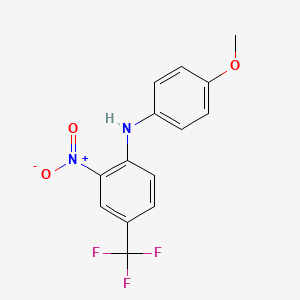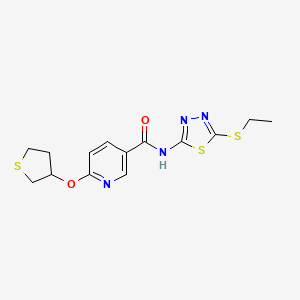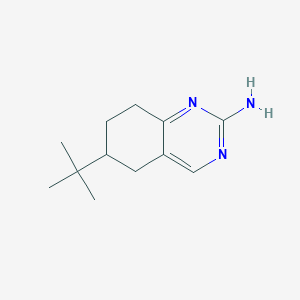![molecular formula C18H23F2N3O3S B2947418 N'-(3,4-difluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide CAS No. 2415532-53-3](/img/structure/B2947418.png)
N'-(3,4-difluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-(3,4-difluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a difluorophenyl group, a thiomorpholine ring, and an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(3,4-difluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide” typically involves multiple steps:
Formation of the Difluorophenyl Intermediate: The starting material, 3,4-difluoroaniline, undergoes a series of reactions to introduce the desired functional groups.
Thiomorpholine Ring Formation: The thiomorpholine ring is synthesized through a cyclization reaction involving appropriate precursors.
Oxane Ring Introduction: The oxane ring is introduced via a nucleophilic substitution reaction.
Amide Bond Formation: The final step involves the coupling of the difluorophenyl intermediate with the thiomorpholine-oxane intermediate under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiomorpholine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the amide bond.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution may involve reagents like halogens or nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe or inhibitor in biochemical assays.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of “N’-(3,4-difluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(3,4-dichlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide
- N’-(3,4-difluorophenyl)-N-{[4-(piperidin-4-yl)oxan-4-yl]methyl}ethanediamide
Uniqueness
The uniqueness of “N’-(3,4-difluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide” lies in its specific combination of functional groups. The presence of both difluorophenyl and thiomorpholine-oxane moieties provides distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N3O3S/c19-14-2-1-13(11-15(14)20)22-17(25)16(24)21-12-18(3-7-26-8-4-18)23-5-9-27-10-6-23/h1-2,11H,3-10,12H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGYSCUUYKLIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(acetylamino)-2-[(3-methylbenzoyl)oxy]benzenecarboxylate](/img/structure/B2947337.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2947339.png)
![(2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2947340.png)
![N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide](/img/structure/B2947341.png)




![2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2947352.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2947355.png)


